5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 57075-34-0
VCID: VC20783802
InChI: InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18)
SMILES: CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one

CAS No.: 57075-34-0

Cat. No.: VC20783802

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one - 57075-34-0

Specification

CAS No. 57075-34-0
Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
IUPAC Name 4,5-diamino-2-(2-propoxyphenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18)
Standard InChI Key YLVZOEKLCUJRSK-UHFFFAOYSA-N
Isomeric SMILES CCCOC1=CC=CC=C1C2=NC(=O)C(=C(N2)N)N
SMILES CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N
Canonical SMILES CCCOC1=CC=CC=C1C2=NC(=O)C(=C(N2)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator